molecular formula C8H6BrNO5 B7841344 4-Bromo-2-nitrophenoxyacetic acid

4-Bromo-2-nitrophenoxyacetic acid

Cat. No.: B7841344
M. Wt: 276.04 g/mol
InChI Key: PNFGYDNFHHYLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-nitrophenoxyacetic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrophenoxyacetic acid typically involves the reaction of 4-bromo-2-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

    Esterification: Methanol, sulfuric acid.

Major Products:

    Reduction: 4-Amino-2-nitrophenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acids.

    Esterification: Methyl 4-bromo-2-nitrophenoxyacetate.

Scientific Research Applications

4-Bromo-2-nitrophenoxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrophenoxyacetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromine groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    4-Bromo-2-nitrophenol: Shares the bromine and nitro groups but lacks the phenoxyacetic acid moiety.

    2-Nitrophenoxyacetic acid: Lacks the bromine atom but contains the nitro and phenoxyacetic acid groups.

    4-Bromo-phenoxyacetic acid: Contains the bromine and phenoxyacetic acid groups but lacks the nitro group.

Uniqueness: 4-Bromo-2-nitrophenoxyacetic acid is unique due to the combination of the bromine, nitro, and phenoxyacetic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFGYDNFHHYLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction between 28.1 g of 2,5-dibromonitrobenzene and 7.6 g of glycolic acid was carried out by heating in a 70% aqueous ethanol solution under alkaline conditions to give 19.3 g of 4-bromo-2-nitrophenoxyacetic acid as precipitated crystals.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.